molecular formula C14H17N3O B12857565 3-Methyl-6-(piperazin-1-yl)quinolin-2(1H)-one

3-Methyl-6-(piperazin-1-yl)quinolin-2(1H)-one

Cat. No.: B12857565
M. Wt: 243.30 g/mol
InChI Key: OZDZJGOKZAXHDK-UHFFFAOYSA-N
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Description

3-Methyl-6-(piperazin-1-yl)quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core substituted with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(piperazin-1-yl)quinolin-2(1H)-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This can be achieved by reacting the quinoline derivative with piperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(piperazin-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-6-(piperazin-1-yl)quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(piperazin-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 3-Methyl-6-(piperazin-1-yl)quinolin-2(1H)-one.

    Piperazine: A common structural motif in medicinal chemistry.

    6-Chloroquinoline: Another quinoline derivative with different substituents.

Uniqueness

This compound is unique due to the presence of both the quinoline and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-methyl-6-piperazin-1-yl-1H-quinolin-2-one

InChI

InChI=1S/C14H17N3O/c1-10-8-11-9-12(17-6-4-15-5-7-17)2-3-13(11)16-14(10)18/h2-3,8-9,15H,4-7H2,1H3,(H,16,18)

InChI Key

OZDZJGOKZAXHDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)N3CCNCC3)NC1=O

Origin of Product

United States

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